molecular formula C8H11ClO4 B077320 2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)- CAS No. 10302-94-0

2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)-

Cat. No. B077320
CAS RN: 10302-94-0
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)-, commonly known as fumaric acid diethyl ester, is a synthetic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a characteristic odor. This compound has many applications in the field of organic chemistry and biochemistry due to its unique chemical and physical properties.

Mechanism Of Action

The mechanism of action of fumaric acid diethyl ester is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway which plays a crucial role in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

Fumaric acid diethyl ester has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of fumaric acid diethyl ester is its versatility and ease of use in organic synthesis. It is also relatively inexpensive and readily available. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on fumaric acid diethyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential use as a food preservative due to its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
In conclusion, fumaric acid diethyl ester is a versatile and widely used compound in scientific research. Its unique properties make it a valuable tool for organic synthesis and biochemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

Fumaric acid diethyl ester is synthesized by the esterification of fumaric acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

Fumaric acid diethyl ester has been extensively used in scientific research due to its diverse applications. It is used as a starting material for the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a reagent in organic synthesis, particularly in the preparation of unsaturated compounds.

properties

CAS RN

10302-94-0

Product Name

2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)-

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

diethyl (Z)-2-chlorobut-2-enedioate

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5-

InChI Key

VOEQTGMCAHZUNJ-WAYWQWQTSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\Cl

SMILES

CCOC(=O)C=C(C(=O)OCC)Cl

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl

Other CAS RN

10302-94-0

Origin of Product

United States

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